molecular formula C13H21BrO4Si B14583153 [(4-Bromophenoxy)methyl](triethoxy)silane CAS No. 61463-99-8

[(4-Bromophenoxy)methyl](triethoxy)silane

Cat. No.: B14583153
CAS No.: 61463-99-8
M. Wt: 349.29 g/mol
InChI Key: MLUDRFCPBGZTTQ-UHFFFAOYSA-N
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Description

(4-Bromophenoxy)methylsilane is an organosilicon compound with the molecular formula C11H17BrO3Si. This compound is characterized by the presence of a bromophenoxy group attached to a silicon atom through a methylene bridge, with three ethoxy groups also bonded to the silicon. It is used in various chemical applications due to its unique reactivity and properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-Bromophenoxy)methylsilane typically involves the reaction of 4-bromophenol with chloromethyltriethoxysilane in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the silane groups. The general reaction scheme is as follows: \ \text{4-Bromophenol} + \text{Chloromethyltriethoxysilane} \rightarrow \text{[(4-Bromophenoxy)methylsilane} + \text{HCl} ]

Industrial Production Methods

Industrial production of (4-Bromophenoxy)methylsilane follows similar synthetic routes but on a larger scale. The reaction is typically conducted in a continuous flow reactor to ensure consistent product quality and yield. The use of automated systems for reagent addition and product separation enhances efficiency and safety.

Chemical Reactions Analysis

Types of Reactions

(4-Bromophenoxy)methylsilane undergoes various types of chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines or thiols.

    Hydrolysis: The ethoxy groups can be hydrolyzed to form silanols, which can further condense to form siloxane bonds.

    Coupling Reactions: The compound can participate in coupling reactions to form larger organosilicon compounds.

Common Reagents and Conditions

    Nucleophiles: Amines, thiols, and alcohols are commonly used nucleophiles for substitution reactions.

    Catalysts: Acid or base catalysts are used to facilitate hydrolysis and condensation reactions.

    Solvents: Anhydrous solvents such as toluene or dichloromethane are used to prevent premature hydrolysis.

Major Products Formed

    Substituted Silanes: Products formed by substitution of the bromine atom.

    Siloxanes: Products formed by hydrolysis and condensation of the ethoxy groups.

Scientific Research Applications

(4-Bromophenoxy)methylsilane has a wide range of applications in scientific research:

    Chemistry: Used as a precursor for the synthesis of functionalized silanes and siloxanes.

    Biology: Employed in the modification of biomolecules for improved stability and functionality.

    Medicine: Investigated for its potential use in drug delivery systems and as a component in medical devices.

    Industry: Utilized in the production of coatings, adhesives, and sealants due to its ability to form strong bonds with various substrates.

Mechanism of Action

The mechanism of action of (4-Bromophenoxy)methylsilane involves the formation of covalent bonds with target molecules. The bromophenoxy group can interact with nucleophilic sites on biomolecules or other substrates, while the ethoxy groups can undergo hydrolysis to form silanols, which can further react to form siloxane bonds. These interactions result in the modification or stabilization of the target molecules.

Comparison with Similar Compounds

Similar Compounds

    Triethoxysilane: A simpler silane compound with three ethoxy groups attached to silicon.

    Triethoxymethylsilane: Similar to triethoxysilane but with a methyl group attached to silicon.

    Triethoxy(octyl)silane: Contains an octyl group attached to silicon, providing different hydrophobic properties.

Uniqueness

(4-Bromophenoxy)methylsilane is unique due to the presence of the bromophenoxy group, which imparts specific reactivity and functionality not found in simpler silane compounds. This makes it particularly useful in applications requiring selective modification or stabilization of target molecules.

Properties

CAS No.

61463-99-8

Molecular Formula

C13H21BrO4Si

Molecular Weight

349.29 g/mol

IUPAC Name

(4-bromophenoxy)methyl-triethoxysilane

InChI

InChI=1S/C13H21BrO4Si/c1-4-16-19(17-5-2,18-6-3)11-15-13-9-7-12(14)8-10-13/h7-10H,4-6,11H2,1-3H3

InChI Key

MLUDRFCPBGZTTQ-UHFFFAOYSA-N

Canonical SMILES

CCO[Si](COC1=CC=C(C=C1)Br)(OCC)OCC

Origin of Product

United States

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